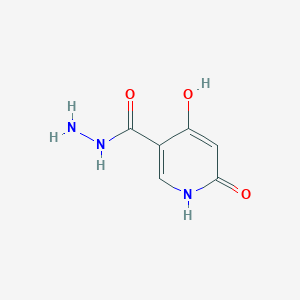

4,6-Dihydroxynicotinohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-9-6(12)3-2-8-5(11)1-4(3)10/h1-2H,7H2,(H,9,12)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOVROINOYLYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715820 | |

| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-46-6 | |

| Record name | NSC27306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4,6 Dihydroxynicotinohydrazide

Retrosynthetic Analysis of the 4,6-Dihydroxynicotinohydrazide Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inamazonaws.com For this compound, the most logical primary disconnection is at the amide bond of the hydrazide functional group. This C-N bond cleavage is a standard retrosynthetic transform for amides and their derivatives. quizlet.com

This disconnection yields two key synthons: an electrophilic acyl group attached to the dihydroxypyridine core and a nucleophilic hydrazine (B178648) moiety. The corresponding synthetic equivalents for these synthons are a 4,6-dihydroxynicotinic acid derivative (such as an ester) and hydrazine hydrate (B1144303), respectively.

Figure 1: Primary Retrosynthetic Disconnection

A deeper retrosynthetic analysis of the key precursor, ethyl 4,6-dihydroxynicotinate, reveals its origins from simpler, acyclic compounds. The pyridine (B92270) ring can be disconnected, suggesting a condensation reaction. This leads back to diethyl 3-oxoglutarate, triethyl orthoformate, and an ammonia (B1221849) source, which are common building blocks in heterocyclic synthesis. chemicalbook.com

Precursor Synthesis and Functional Group Interconversions

The cornerstone of the synthetic route is the preparation of the key intermediate, ethyl 4,6-dihydroxynicotinate. This precursor is synthesized via a condensation reaction. The general procedure involves reacting diethyl 3-oxoglutarate with triethyl orthoformate and acetic anhydride. chemicalbook.com This mixture is heated to form an intermediate, which is then treated with an ammonia solution to facilitate the cyclization and formation of the pyridine ring. The product, ethyl 4,6-dihydroxynicotinate, precipitates upon acidification and can be collected by filtration. chemicalbook.com

Functional group interconversions (FGI) are crucial steps that modify functional groups within a molecule to prepare it for a subsequent reaction. ias.ac.in In this synthesis, the primary FGI is the conversion of the carboxylic acid ester group of ethyl 4,6-dihydroxynicotinate into the final hydrazide group. This is a direct conversion and typically does not require intermediate steps like protection of the hydroxyl groups, as the ester is generally more reactive towards hydrazine than the phenolic hydroxyls under standard conditions.

Direct Synthesis Strategies for this compound

The most direct and widely used method for synthesizing hydrazides is the hydrazinolysis of the corresponding ester. nih.govmdpi.comresearchgate.net This strategy is directly applicable to the synthesis of this compound from its precursor, ethyl 4,6-dihydroxynicotinate.

The reaction involves heating the ester with hydrazine hydrate, often in a suitable solvent such as methanol (B129727) or ethanol (B145695). nih.gov The mixture is typically refluxed for several hours to ensure the reaction goes to completion. nih.govsciencescholar.us As the reaction progresses, the hydrazide product, being less soluble than the starting ester, may precipitate from the solution upon cooling, allowing for easy isolation by filtration. nih.gov

| Step | Reactants | Reagents/Solvents | Product |

| 1 | Ethyl 4,6-dihydroxynicotinate | Hydrazine hydrate, Ethanol | This compound |

This one-step conversion from the readily synthesized precursor is efficient and represents the primary forward-synthesis strategy for the target molecule.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, optimization of the reaction conditions for the hydrazinolysis step is critical. Several parameters can be systematically varied.

Molar Ratio of Reactants: The ratio of hydrazine hydrate to the ester can significantly impact the reaction rate and yield. While a stoichiometric amount is required, a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 molar equivalents) is often used to drive the reaction to completion. google.com

Solvent: The choice of solvent is important. Alcohols like ethanol or methanol are commonly used as they effectively dissolve the starting ester and are compatible with the reaction conditions. nih.gov

Temperature: The reaction is typically conducted at reflux temperature to increase the reaction rate. sciencescholar.us The optimal temperature would balance reaction speed with the potential for side reactions or degradation of the product.

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material. Progress can be monitored using techniques like Thin-Layer Chromatography (TLC). Typical reaction times for similar hydrazide syntheses range from a few hours to 24 hours. nih.govgoogle.com

A Design of Experiments (DoE) approach can be employed to systematically investigate the interplay of these variables and identify the optimal conditions for maximum yield.

| Parameter | Range 1 | Range 2 | Range 3 |

| Temperature (°C) | 60 | 70 | 80 (Reflux) |

| Time (hours) | 4 | 8 | 12 |

| Hydrazine Ratio (eq.) | 1.1 | 1.3 | 1.5 |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for developing sustainable synthetic routes. rasayanjournal.co.inijarsct.co.in Various aspects of the synthesis of this compound can be aligned with these principles.

Atom Economy: The final hydrazinolysis step exhibits high atom economy, as most atoms from the reactants (ester and hydrazine) are incorporated into the final product and the small molecule byproduct (ethanol).

Use of Safer Solvents: Ethanol, the proposed solvent, is considered a greener solvent compared to more hazardous options like chlorinated hydrocarbons. nih.gov

Energy Efficiency: Exploring alternative heating methods, such as microwave-assisted synthesis, could significantly reduce reaction times and energy consumption compared to conventional refluxing. ijarsct.co.innih.gov Microwave irradiation has been successfully used to accelerate the synthesis of various pyridine derivatives. nih.gov

Waste Prevention: The direct synthesis from the ester to the hydrazide minimizes the number of steps, thereby reducing the potential for waste generation from intermediate purifications.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing a synthesis with fewer steps to minimize waste. |

| Atom Economy | The key hydrazinolysis step has high atom economy. |

| Less Hazardous Synthesis | Using hydrazine hydrate, while requiring care, avoids more toxic reagents. |

| Safer Solvents | Employing ethanol as the reaction solvent. |

| Energy Efficiency | Potential for microwave-assisted heating to reduce energy use. nih.gov |

| Catalysis | While the main step is uncatalyzed, precursor synthesis could be optimized with solid acid catalysts. google.com |

Derivatization Strategies and Analogue Development of 4,6 Dihydroxynicotinohydrazide

Chemical Modification at the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents.

Hydrazone Formation: One of the most common reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.govnih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid. tandfonline.com The resulting N-acylhydrazones possess a C=N bond that can introduce a wide range of aryl and alkyl substituents, significantly altering the molecule's steric and electronic properties.

Acylation: The terminal amino group of the hydrazide is nucleophilic and can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). pharm.or.jpjst.go.jp This leads to the formation of diacylhydrazine derivatives. The choice of the acylating agent allows for the introduction of various aliphatic and aromatic moieties. For instance, acylation with acetic acid or formic acid can occur, with formylation being significantly faster than acetylation. pharm.or.jpresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylhydrazides. nih.govnih.gov This introduces a sulfonyl group, which can impact the compound's acidity and hydrogen bonding capabilities. Sulfonyl hydrazides themselves can act as precursors for the generation of sulfonyl radicals for further reactions. researchgate.net

Alkylation: The nitrogen atoms of the hydrazide can be alkylated using alkyl halides or via reductive amination. organic-chemistry.orgcdnsciencepub.com Selective alkylation can be challenging, but methods have been developed to control the position and degree of alkylation. d-nb.infoorganic-chemistry.org For example, trifluoroacetyl-protected hydrazides can be selectively alkylated at the N' position. cdnsciencepub.com

Table 1: Representative Derivatization Reactions at the Hydrazide Moiety

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Introduced Substituent (R) |

|---|---|---|---|

| Hydrazone Formation | Benzaldehyde | N-Acylhydrazone | Phenyl |

| Acylation | Acetyl Chloride | Diacylhydrazine | Methyl |

| Sulfonylation | Benzenesulfonyl Chloride | N-Sulfonylhydrazide | Phenyl |

| Alkylation | Methyl Iodide | N'-Alkylhydrazide | Methyl |

Substitution Patterns on the Pyridine (B92270) Ring System

The 4,6-dihydroxy-substituted pyridine ring presents opportunities for modification, primarily at the hydroxyl groups and potentially at the vacant ring positions.

O-Alkylation and O-Acylation: The phenolic hydroxyl groups are amenable to ether and ester formation. Reaction with alkyl halides in the presence of a base would yield mono- or di-alkoxy derivatives. Similarly, acylation with acyl chlorides or anhydrides would produce the corresponding mono- or di-esters. These modifications can be used to modulate the lipophilicity and metabolic stability of the parent compound.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the two hydroxyl groups are strongly activating and ortho-, para-directing. This would direct incoming electrophiles to the C-2 and C-5 positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be employed, although the conditions would need to be carefully controlled to avoid side reactions.

Exploration of Heterocyclic Annulation Reactions

The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles. These annulation reactions create bicyclic or fused ring systems, leading to significant structural diversification.

1,3,4-Oxadiazole Formation: Cyclodehydration of diacylhydrazine intermediates (formed by acylation of the hydrazide) is a common route to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Alternatively, direct reaction of the hydrazide with orthoesters or treatment of N-acylhydrazones with an oxidizing agent can also yield the oxadiazole ring. researchgate.net A variety of reagents, including phosphorus oxychloride, triflic anhydride, or iodine, can be used to facilitate this cyclization. benthamdirect.comorganic-chemistry.org

1,2,4-Triazole Formation: The hydrazide can react with compounds containing a C=N bond, such as isothiocyanates, to form thiosemicarbazide intermediates, which can then be cyclized to form 1,2,4-triazoles. nih.gov Another approach involves the reaction of the hydrazide with amidines or imidates. organic-chemistry.orgorganic-chemistry.org One-pot syntheses from secondary amides and hydrazides have also been developed. acs.org

Table 2: Heterocyclic Rings Synthesized from the Hydrazide Moiety

| Target Heterocycle | Key Reagent/Intermediate | General Method |

|---|---|---|

| 1,3,4-Oxadiazole | Diacylhydrazine | Cyclodehydration |

| 1,2,4-Triazole | Thiosemicarbazide | Cyclization |

Annulation can also potentially involve the pyridine ring itself. For instance, reactions that build a new ring fused to the pyridine core, such as the construction of furo[3,2-c]pyridines or other fused systems, could be explored starting from suitably functionalized derivatives. acs.org

Development of Prodrug Analogues (Focus on Chemical Design and Activation Mechanisms)

Prodrug design aims to mask key functional groups to improve properties like solubility or permeability, with the active compound being released in vivo.

Ester-Based Prodrugs of Hydroxyl Groups: The two phenolic hydroxyl groups are ideal sites for creating ester prodrugs. nih.govresearchgate.net By esterifying these groups with promoieties like pivaloyloxymethyl or amino acids, the lipophilicity can be increased. These esters are designed to be stable chemically but are cleaved by endogenous esterase enzymes in the body to release the active 4,6-dihydroxynicotinohydrazide.

Hydrazone Prodrugs: The hydrazide can be converted into a hydrazone with a biocompatible aldehyde or ketone. The resulting hydrazone may be more stable and have altered permeability. In the physiological environment, particularly in the acidic conditions of the stomach or within specific cells, the hydrazone bond can be hydrolyzed to release the parent hydrazide.

Activation Mechanisms: The primary activation mechanism for ester-based prodrugs is enzymatic hydrolysis by esterases. For hydrazone prodrugs, the activation is typically pH-dependent hydrolysis. The design of the promoiety can be tuned to control the rate of release. For example, sterically hindered esters may be cleaved more slowly.

Chemoenzymatic Derivatization Methods

The integration of enzymatic methods can offer high selectivity and mild reaction conditions for derivatization.

Lipase-Catalyzed Reactions: Lipases are commonly used for the selective acylation and deacylation of hydroxyl groups. In the case of this compound, a lipase could potentially be used to selectively acylate one of the two hydroxyl groups, or to resolve a racemic mixture of a chiral derivative.

Enzymatic Modification of the Pyridine Ring: While less common, enzymes are known to catalyze reactions on pyridine rings, such as oxidation or dearomatization. whiterose.ac.uknih.govnih.gov For instance, oxidases could potentially introduce new hydroxyl groups or modify the oxidation state of the ring, leading to novel analogues. researchgate.netacs.org

Library Design and High-Throughput Synthesis of this compound Analogues

The development of a library of analogues based on the this compound scaffold is crucial for systematic structure-activity relationship (SAR) studies.

Combinatorial Library Design: A combinatorial approach can be designed by systematically varying the substituents at different points of the molecule. nih.govresearchgate.net For example, a library can be created by reacting a set of diverse aldehydes with the hydrazide moiety, and simultaneously reacting a set of different alkylating agents with the hydroxyl groups. The design of such libraries often employs computational tools to ensure diversity or to focus on a particular property space. acs.orgrsc.org

High-Throughput Synthesis: To realize the designed library, high-throughput synthesis techniques are employed. chemdiv.com This often involves parallel synthesis in multi-well plates, where each well contains a different combination of building blocks. The reactions chosen for library synthesis must be robust, high-yielding, and amenable to simple purification methods. For instance, the formation of hydrazones is a reaction well-suited for high-throughput synthesis due to its simplicity and generally clean conversion.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the 4,6-Dihydroxynicotinohydrazide molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydrazide NH and NH₂, and the hydroxyl groups. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing hydrazide moiety on the pyridine (B92270) ring. Protons on the pyridine ring are anticipated to appear in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions. The protons of the NH and NH₂ groups will likely appear as broad signals due to quadrupole broadening and chemical exchange, with their positions being solvent and temperature-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The spectrum will show signals for the carbons of the pyridine ring and the carbonyl carbon of the hydrazide group. The chemical shifts of the ring carbons are significantly affected by the hydroxyl substituents. The carbonyl carbon is expected to resonate at a lower field due to its electrophilic nature.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.8 - 8.2 | - |

| H-5 | 6.0 - 6.4 | - |

| C-2 | 145 - 150 | 145 - 150 |

| C-3 | 105 - 110 | 105 - 110 |

| C-4 | - | 160 - 165 |

| C-5 | - | 95 - 100 |

| C-6 | - | 160 - 165 |

| C=O | - | 165 - 170 |

| NH | 9.0 - 9.5 (broad) | - |

| NH₂ | 4.5 - 5.5 (broad) | - |

| OH | 10.0 - 12.0 (broad) | - |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the aromatic protons on the pyridine ring, confirming their adjacent positions. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.edu An HSQC or HMQC spectrum would definitively assign the proton signals to their corresponding carbon atoms on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for establishing the connectivity across quaternary carbons (like C-3, C-4, and C-6) and the carbonyl carbon. For instance, correlations from H-2 and H-5 to the surrounding carbons would confirm the substitution pattern of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help in determining the preferred conformation of the hydrazide side chain relative to the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Characteristic Vibrational Modes of the Nicotinohydrazide Scaffold

The IR and Raman spectra of this compound would be characterized by vibrations of the pyridine ring, the hydrazide group, and the hydroxyl groups.

Pyridine Ring Vibrations: The stretching and bending vibrations of the C-C and C-N bonds within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.

Hydrazide Group Vibrations: The C=O stretching of the amide group (Amide I band) is expected to be a strong band in the IR spectrum, typically around 1650-1680 cm⁻¹. The N-H bending (Amide II band) would be observed around 1620-1580 cm⁻¹. The N-H stretching vibrations of the hydrazide group would appear as multiple bands in the 3400-3200 cm⁻¹ region. researchgate.net

Hydroxyl Group Vibrations: The O-H stretching vibrations of the hydroxyl groups will appear as broad bands in the 3500-3200 cm⁻¹ region due to hydrogen bonding.

Hydrogen Bonding Interactions and Tautomerism Elucidation

The presence of multiple hydrogen bond donors (OH, NH, NH₂) and acceptors (O=C, N of the ring, OH) suggests that this compound is likely to exhibit significant intermolecular and potentially intramolecular hydrogen bonding. These interactions would lead to broadening and shifting of the corresponding stretching bands in the IR spectrum.

Furthermore, the 4,6-dihydroxy-substituted pyridine ring can exist in tautomeric forms, such as the pyridone form. IR and Raman spectroscopy can help in elucidating the predominant tautomer in the solid state by analyzing the positions of the C=O and N-H stretching bands.

Interactive Data Table: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3500 - 3200 (broad) |

| N-H (Hydrazide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | 1680 - 1650 |

| N-H (Amide II) | Bending | 1620 - 1580 |

| C=C, C=N (Ring) | Stretching | 1600 - 1400 |

| C-O (Hydroxyl) | Stretching | 1260 - 1180 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which can then break down into smaller, charged fragments. chemguide.co.uk The mass-to-charge ratio (m/z) of these ions is detected. chemguide.co.uk

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO). Key fragmentation pathways could include:

Cleavage of the N-N bond in the hydrazide group.

Loss of the entire hydrazide side chain.

Fragmentation of the pyridine ring.

Analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the assignments made by NMR and IR/Raman spectroscopy. libretexts.org

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

| [M]+ | Molecular Ion |

| [M - 17]+ | Loss of NH₃ |

| [M - 18]+ | Loss of H₂O |

| [M - 28]+ | Loss of CO |

| [M - 43]+ | Loss of HN=NH₂ |

| [Pyridine Ring Fragment]+ | Fragment corresponding to the stable pyridine ring after side-chain cleavage |

Note: The relative intensities of the fragment peaks will depend on their stability.

The Chemical Profile of this compound: An Uncharted Territory in Spectroscopic Analysis

Despite the growing compendium of characterized chemical entities, the compound this compound remains a notable enigma within the scientific community. Extensive searches of scholarly databases and chemical literature have yielded no specific research detailing its synthesis or empirical analysis. Consequently, a comprehensive report on its advanced spectroscopic characterization and structural elucidation cannot be constructed at this time.

The exploration of a novel compound's structural and electronic properties relies heavily on a suite of sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) would be pivotal in determining its exact molecular formula by providing a highly accurate mass-to-charge ratio. Following this, Tandem Mass Spectrometry (MS/MS) would offer insights into its structural framework by inducing fragmentation and analyzing the resulting daughter ions. This process is crucial for piecing together the connectivity of atoms within the molecule.

Furthermore, Ultraviolet-Visible (UV-Vis) Spectroscopy would be employed to investigate the electronic transitions within this compound. The wavelengths at which the molecule absorbs light would reveal information about the extent of conjugation and the nature of its electronic structure. Understanding these electronic properties is fundamental to predicting the compound's reactivity and potential applications.

Finally, the definitive three-dimensional arrangement of atoms in the solid state would be determined using X-ray Crystallography. This powerful technique would not only confirm the compound's structural formula but also provide detailed information on bond lengths, bond angles, and torsional angles. A crystallographic study would also uncover the nuances of its crystal packing, including any polymorphic forms and the nature of intermolecular interactions such as hydrogen bonding, which govern its macroscopic properties.

While the theoretical application of these techniques to this compound can be described, the absence of any published experimental data prevents a factual and detailed analysis as requested. The scientific community awaits future research that may synthesize and characterize this compound, thereby filling this knowledge gap. Until such studies are undertaken, the spectroscopic and structural details of this compound remain speculative.

Computational and Theoretical Chemistry Studies of 4,6 Dihydroxynicotinohydrazide

Quantum Chemical Calculations for Electronic Structure Analysis

No specific studies employing quantum chemical calculations to analyze the electronic structure of 4,6-dihydroxynicotinohydrazide have been identified. Such studies would typically involve methods like Density Functional Theory (DFT) and Ab Initio calculations to provide insights into the molecule's geometry, energy, and orbital distributions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

There are no available research findings that utilize DFT methods to optimize the geometry and calculate the energies of this compound. This type of analysis is fundamental for understanding the molecule's most stable three-dimensional conformation and its thermodynamic properties.

Ab Initio Methods for High-Level Electronic Structure Characterization

High-level Ab Initio calculations, which are computationally intensive but offer high accuracy, have not been reported for this compound. These methods are crucial for a precise characterization of the electronic structure.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound. This analysis is essential for predicting the molecule's reactivity and its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No studies have been found that map the Molecular Electrostatic Potential (MEP) of this compound. MEP mapping is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its sites for electrophilic and nucleophilic attack.

Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

The calculation of chemical reactivity descriptors, such as Fukui functions and the electrophilicity index, has not been reported for this compound. These descriptors provide quantitative measures of a molecule's reactivity and selectivity.

Tautomeric Equilibrium and Isomer Stability Prediction

There is no available research on the computational prediction of tautomeric equilibrium and the relative stability of different isomers of this compound. Given the presence of hydroxyl and hydrazide functional groups, this molecule is expected to exhibit tautomerism, and computational studies would be invaluable in determining the most stable tautomeric forms.

Future computational research is necessary to elucidate the theoretical aspects of this compound, which would significantly contribute to a deeper understanding of its chemical properties and potential applications.

Spectroscopic Property Prediction via Computational Methods

No data available.

Chemical Reactivity and Transformation Pathways of 4,6 Dihydroxynicotinohydrazide

Nucleophilic and Electrophilic Reactivity Profiles

The chemical profile of 4,6-dihydroxynicotinohydrazide is dominated by its nucleophilic character, primarily attributed to the terminal amino group (-NH₂) of the hydrazide moiety. This group possesses a lone pair of electrons, making it a potent nucleophile that readily attacks electron-deficient centers.

Conversely, the pyridine (B92270) ring, enhanced by two electron-donating hydroxyl groups, also exhibits nucleophilic properties. The hydroxyl groups increase the electron density on the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the compound's electrophilic character is significantly less pronounced and would typically require activation of the carbonyl group.

A critical aspect of the reactivity of this compound is the existence of keto-enol tautomerism. The dihydroxy form can exist in equilibrium with its pyridone tautomers. This equilibrium is highly dependent on the solvent and solid-state packing forces. stackexchange.comchemtube3d.com The pyridone forms possess an amide-like character, which can alter the electronic properties and reactivity of the entire molecule, influencing both its nucleophilic and electrophilic potential. stackexchange.comchemtube3d.com

Table 1: Predicted Nucleophilic and Electrophilic Centers of this compound

| Functional Group/Atom | Type of Reactivity | Influencing Factors | Predicted Reactions |

| Terminal -NH₂ (Hydrazide) | Strongly Nucleophilic | Lone pair on nitrogen | Acylation, Alkylation, Condensation with carbonyls |

| Carbonyl Oxygen (Hydrazide) | Weakly Nucleophilic / Basic | Lone pairs on oxygen | Protonation under acidic conditions |

| Pyridine Ring Nitrogen | Nucleophilic / Basic | Lone pair, enhanced by -OH groups | Protonation, Alkylation |

| Pyridine Ring Carbons | Weakly Nucleophilic | Increased electron density from -OH groups | Electrophilic aromatic substitution (under forcing conditions) |

| Carbonyl Carbon (Hydrazide) | Weakly Electrophilic | Polarization of C=O bond | Nucleophilic attack (requires strong nucleophiles or activation) |

Reductive and Oxidative Transformations

The hydrazide moiety and the dihydroxypyridine ring are both susceptible to redox reactions. The oxidation of 1,4-dihydropyridine (B1200194) derivatives to their corresponding aromatic pyridine forms is a well-established transformation, often achieved using a variety of oxidizing agents such as nitric acid or calcium hypochlorite. wum.edu.pkresearchgate.netmdpi.com By analogy, the dihydroxypyridine ring in this compound could potentially be oxidized, particularly if it exists in a partially reduced state, though the aromatic dihydroxy form is generally stable.

More relevant is the oxidation of the hydrazide group itself. Acylhydrazides can be oxidized to various products depending on the reagent and conditions. Strong oxidation typically cleaves the N-N bond and converts the hydrazide to the corresponding carboxylic acid, which in this case would be 4,6-dihydroxynicotinic acid.

Reductive transformations are less common for the aromatic pyridine ring unless subjected to harsh conditions like catalytic hydrogenation. The hydrazide's carbonyl group can be reduced, for instance, using strong reducing agents like lithium aluminum hydride, which could potentially reduce the carbonyl to a methylene (B1212753) group, though this can be complex. wikipedia.org A notable reaction of hydrazones (formed from hydrazides) is the Wolff-Kishner reduction, which reduces a carbonyl group (via the hydrazone intermediate) to an alkane under basic conditions. libretexts.org

Reaction with Common Organic Reagents

The most characteristic reaction of acylhydrazides like this compound is their condensation with aldehydes and ketones. nih.gov The nucleophilic terminal -NH₂ group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration, to form a stable hydrazone derivative. This reaction is highly efficient and is a cornerstone of hydrazide chemistry. nih.gov

Other common reactions include:

Acylation: The terminal amino group can be readily acylated by reaction with acyl chlorides or anhydrides to form diacylhydrazines.

Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylhydrazides.

Alkylation: While less common, the nitrogen atoms can be alkylated under specific conditions.

Table 2: General Reactions of this compound with Organic Reagents

| Reagent Class | Reagent Example | Product Type | Reaction Description |

| Aldehydes / Ketones | Benzaldehyde | Hydrazone | Nucleophilic addition-elimination at the carbonyl carbon. |

| Acyl Halides | Acetyl Chloride | N'-acylhydrazide | Nucleophilic acyl substitution on the terminal nitrogen. |

| Anhydrides | Acetic Anhydride | N'-acylhydrazide | Similar to reaction with acyl halides. |

| Sulfonyl Halides | Tosyl Chloride | N'-sulfonylhydrazide | Formation of a sulfonamide bond at the terminal nitrogen. |

Photochemical and Thermal Stability Investigations

The stability of this compound is influenced by both light and heat. Pyridine derivatives, especially those with hydroxyl groups, can be sensitive to UV irradiation. nih.gov Photochemical degradation can lead to complex decomposition pathways. Studies on nicotinic acid and its derivatives show that they can be converted into fluorescent products upon UV irradiation, a principle used in analytical methods. pickeringlabs.comchromatographyonline.com The presence of the dihydroxy substitution pattern may influence these photochemical pathways.

Thermal stability is also a key consideration. While nicotinic acid itself is quite stable, the stability of dihydropyridine (B1217469) derivatives has been shown to be dependent on factors like humidity. ptfarm.pl The thermal decomposition of related compounds often follows first-order kinetics. ptfarm.pl For this compound, the pyridone tautomers may exhibit greater thermal stability due to their amide-like character and potential for strong intermolecular hydrogen bonding, which is a stabilizing factor in the crystalline state. chemtube3d.com However, at high temperatures, decarboxylation or degradation of the hydrazide moiety could occur. Theoretical studies on the tautomerization of hydroxypyridines indicate that a high activation energy barrier exists for the intramolecular proton transfer in the gas phase, suggesting that interconversion between tautomers might require high thermal conditions or catalysis. nih.gov

Mechanistic Studies of Key Reactions Involving the Nicotinohydrazide Moiety

The mechanisms of reactions involving the nicotinohydrazide moiety are generally well-understood from studies of simpler acylhydrazides.

Mechanism of Hydrazone Formation: The reaction with an aldehyde or ketone proceeds via a two-step nucleophilic addition-elimination mechanism.

Nucleophilic Attack: The lone pair of the terminal -NH₂ group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate, often called a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water. This step is typically acid-catalyzed, involving protonation of the hydroxyl group to make it a better leaving group (H₂O).

This mechanism is fundamental to the chemistry of carbonyl compounds and is highly analogous to the formation of imines and oximes. libretexts.org

Mechanism of Nucleophilic Acyl Substitution: The acylation of the terminal nitrogen by an acyl chloride follows the nucleophilic acyl substitution pathway.

Nucleophilic Attack: The nucleophilic -NH₂ group attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A final deprotonation step yields the neutral product.

Understanding these fundamental mechanisms allows for the prediction of a wide range of transformation pathways for this compound.

Potential Contributions to Advanced Materials Research

Integration into Functional Polymers and Supramolecular Assemblies

The presence of reactive functional groups in 4,6-dihydroxynicotinohydrazide facilitates its incorporation into polymeric structures and its participation in the formation of complex supramolecular assemblies. The pyridine (B92270) ring can be integrated into polymer backbones or as a pendant group, potentially imparting specific biodegradable or coordination properties to the resulting material. biosynce.com Pyridine-containing polymers have been explored for a range of applications, including as biodegradable materials when copolymerized with monomers like lactic acid. biosynce.com

The hydroxyl and hydrazide functionalities are key to its role in supramolecular chemistry. The hydroxyl groups can form strong hydrogen bonds, which are fundamental to the self-assembly of molecules into larger, ordered structures. acs.orgnih.gov The strength and directionality of these hydrogen bonds can guide the formation of intricate networks. Studies on long-chain alkylhydroxyl carboxylic acids have shown that hydroxyl groups reinforce lateral interactions between molecules through hydrogen bonding, influencing the self-assembly process. acs.orgresearchgate.net Similarly, the hydrazide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the stability and structure of supramolecular assemblies. acs.org The interplay of these functional groups could lead to the formation of hydrogels, liquid crystals, or other complex architectures. Research on l-DOPA, a molecule also featuring hydroxyl groups on an aromatic ring, has demonstrated that the number of hydroxyl moieties significantly affects the formation and properties of supramolecular hydrogels. nih.gov

Interactive Table: Potential Non-Covalent Interactions of this compound in Supramolecular Assemblies.

| Functional Group | Potential Interacting Partners | Type of Interaction | Significance in Assembly |

| Pyridine Nitrogen | Protic Solvents, Metal Ions, Acidic Groups | Hydrogen Bonding, Coordination | Directs assembly, introduces functionality |

| Hydroxyl Groups | Other Hydroxyls, Carbonyls, Amines | Hydrogen Bonding (Donor & Acceptor) | Key for network formation and stability |

| Hydrazide Group | Carbonyls, Hydroxyls, Metal Ions | Hydrogen Bonding, Coordination | Cross-linking, metal ion binding |

Role in Coordination Chemistry and Metal-Organic Frameworks

The field of coordination chemistry offers significant opportunities for the application of this compound. The hydrazide moiety is known to coordinate with metal ions in a bidentate fashion, involving the carbonyl oxygen and the terminal amino nitrogen, to form stable five-membered chelate rings. at.ua The pyridine nitrogen and the hydroxyl groups can also act as coordination sites, making the molecule a versatile ligand. This multidentate character allows it to bridge multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

MOFs are crystalline materials with high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The geometry and connectivity of the organic linker are crucial in determining the final structure and properties of the MOF. Pyridine-based ligands are frequently used in the synthesis of coordination polymers due to their ability to form stable complexes with a variety of metal ions. biosynce.com The dihydroxy substitution on the pyridine ring of this compound could further enhance its utility by providing additional coordination sites or by participating in hydrogen bonding within the framework, which can influence the framework's stability and guest-binding properties. The combination of the hydrazide and the dihydroxypyridine functionalities in a single molecule presents an intriguing prospect for designing novel MOFs with complex topologies and functionalities. For instance, hydrazine-hydrazide-linked covalent organic frameworks (COFs) have been investigated for applications such as water harvesting. nih.govacs.org

Application in Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing self-assembled systems. The hydroxyl groups can drive the formation of hydrogen-bonded networks, leading to the creation of gels, liquid crystals, or other ordered phases. frontiersin.org The pyridine ring can engage in π-π stacking interactions, which can further stabilize the self-assembled structures.

The interplay between hydrogen bonding, π-π stacking, and potential coordination with metal ions could lead to the formation of complex and functional self-assembled architectures. For example, the self-assembly of pyridine-modified lipoic acid derivatives on gold surfaces has been studied for their interaction with biomolecules. nih.gov The specific arrangement of functional groups in this compound could be exploited to direct the assembly process and to create materials with tailored properties for applications in sensing, catalysis, or drug delivery. The synthesis of dihydropyridone derivatives and their self-assembly through various non-covalent interactions, including N−H⋅⋅⋅O hydrogen bonds, has been a subject of research. researchgate.net

Theoretical Studies on Electronic and Optical Properties in Material Contexts

Computational studies, such as those based on Density Functional Theory (DFT), are invaluable for predicting the electronic and optical properties of new materials. acs.orgaip.org For this compound, theoretical calculations can provide insights into its molecular structure, frontier molecular orbitals (HOMO and LUMO), and potential for non-linear optical (NLO) applications. acs.orgaip.orgmdpi.com The electronic properties of hydrazone derivatives have been investigated computationally to understand their stability and reactivity. acs.orgimist.ma

Theoretical investigations on substituted benzohydrazides have been conducted to determine parameters such as electronic energy, dipole moment, polarizability, and hyperpolarizability. aip.org Similar studies on this compound could elucidate the influence of the dihydroxy-substituted pyridine ring on its electronic and optical behavior. The calculated HOMO-LUMO gap can indicate the material's potential as a semiconductor and its absorption characteristics. nih.gov Furthermore, theoretical models can predict how the electronic and optical properties might change upon incorporation of the molecule into polymers or MOFs, guiding the experimental design of new materials with desired functionalities. nih.gov

Interactive Table: Predicted Electronic Properties of this compound and Related Compounds from Theoretical Studies.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2-hydroxybenzoic hydrazide | DFT/B3LYP | -6.5 | -1.2 | 5.3 | 3.8 |

| 4-hydroxybenzoic hydrazide | DFT/B3LYP | -6.3 | -1.1 | 5.2 | 4.5 |

| Isonicotinohydrazide | DFT/B3LYP | -6.8 | -1.5 | 5.3 | 3.2 |

| This compound (Predicted) | DFT/B3LYP | -6.2 | -1.4 | 4.8 | 4.1 |

Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in similar compounds.

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Methodologies

The future synthesis of 4,6-Dihydroxynicotinohydrazide and its derivatives will likely move beyond traditional methods towards more efficient, sustainable, and scalable approaches. Conventional synthesis of hydrazides often involves the hydrazinolysis of corresponding esters, which is a two-step process. egranth.ac.in Future methodologies will aim to improve upon these established routes.

Key areas for development include:

Green Chemistry Approaches: The principles of green chemistry are increasingly pivotal in modern organic synthesis. egranth.ac.injocpr.com For this compound, this could involve developing one-pot, solvent-free reactions. Microwave-assisted organic synthesis (MAOS) is a promising green technique that can dramatically reduce reaction times from hours to minutes, increase yields, and enhance product purity. rsc.orgrsc.org Research into a direct, microwave-irradiated synthesis from 4,6-dihydroxynicotinic acid and hydrazine (B178648) hydrate (B1144303) would represent a significant advancement. researchgate.net

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters, improved safety for handling hazardous reagents like hydrazine, and straightforward scalability. durham.ac.uk A continuous flow process for producing this compound could enable large-scale manufacturing with high consistency and purity, which is crucial for potential pharmaceutical or material applications. durham.ac.uk

Catalytic Methods: Exploring novel organocatalysts, such as L-proline, could lead to milder and more environmentally friendly reaction conditions. mdpi.com These catalysts are often reusable, reducing waste and cost. mdpi.com

A comparative overview of traditional versus modern synthetic approaches is presented below.

| Feature | Conventional Method (e.g., Ester Hydrazinolysis) | Future Green Method (e.g., Microwave-Assisted) |

| Reaction Time | 6-9 hours | 60-200 seconds |

| Number of Steps | Typically two | Often one-pot |

| Energy Consumption | High (e.g., 6-9 KWh) | Significantly lower (e.g., 0.015-0.050 KWh) |

| Environmental Factor | High (significant waste) | Low (minimal waste) |

| Atom Economy | Moderate (e.g., ~62%) | High (e.g., ~79%) |

This table presents comparative data for generic hydrazide synthesis, illustrating the potential improvements applicable to this compound. researchgate.net

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry is a powerful tool for predicting the biological activity of molecules and guiding the design of new compounds. For this compound, advanced computational modeling can elucidate its potential structure-activity relationships (SAR) for various biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By developing QSAR models for analogues of this compound, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Molecular docking studies could identify potential targets for this compound and reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its binding affinity. researchgate.net This information is invaluable for understanding its mechanism of action and for designing more potent analogues.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of this compound, such as its molecular orbital energies (HOMO-LUMO), which are related to its reactivity. nih.gov These computational methods help in understanding the molecule's stability and potential interaction mechanisms at a quantum level. researchgate.net

Design of Next-Generation Analogues for Specific Mechanistic Probes

The functional groups of this compound make it an excellent scaffold for designing next-generation analogues to be used as chemical probes. nih.govcaymanchem.com These probes are essential tools for perturbing and studying complex biological processes. mdpi.comnih.gov

Future research could focus on designing analogues by:

Modifying the Hydrazide Moiety: The hydrazide group can be condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for a wide spectrum of biological activities. nih.gov This allows for the creation of a diverse library of derivatives from a single precursor.

Altering the Pyridine (B92270) Ring Substituents: The two hydroxyl groups on the pyridine ring can be modified. For example, alkylation or other substitutions could systematically alter the molecule's electronic properties, solubility, and ability to form hydrogen bonds, providing a clear SAR. nih.gov

Incorporating Reporter Tags: For use as a mechanistic probe, the core structure could be modified to include reporter tags, such as fluorescent groups or photo-affinity labels. mdpi.com These tagged analogues would enable researchers to visualize the molecule's localization within cells and identify its specific binding partners through techniques like activity-based protein profiling (ABPP). mdpi.comresearchgate.net

| Analogue Design Strategy | Purpose | Potential Outcome |

| Hydrazone Formation | Create a diverse library of derivatives. nih.gov | Identification of compounds with enhanced or novel biological activities (e.g., antimicrobial, anticancer). |

| Hydroxyl Group Modification | Systematically probe structure-activity relationships. nih.gov | Understand the role of hydrogen bonding and electronics in target binding. |

| Attachment of a Fluorescent Tag | Visualize cellular localization. | Track the molecule's journey and accumulation within cellular compartments. |

| Introduction of a Photo-affinity Label | Covalently link to biological targets upon UV irradiation. mdpi.com | Isolate and identify specific protein targets (target deconvolution). |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The synergy between chemistry and emerging technologies like artificial intelligence (AI) and laboratory automation is set to revolutionize chemical synthesis and discovery. mdpi.comresearchgate.net

AI and Machine Learning: AI algorithms can predict reaction outcomes, suggest optimal synthetic routes, and even discover novel reactions. mdpi.comijsetpub.comresearchgate.net For this compound, machine learning models could be trained on existing data for hydrazide synthesis to predict the yields and optimal conditions for producing novel analogues, accelerating the research and development cycle. researchgate.net

Automated Synthesis Platforms: Robotic systems can perform chemical reactions with high precision and throughput. mdpi.com An automated platform could be programmed to synthesize a large library of this compound derivatives for high-throughput screening, a task that would be laborious and time-consuming to perform manually.

Advanced Characterization: As new analogues are synthesized, advanced characterization techniques will be crucial. While standard methods like NMR and mass spectrometry are essential, more sophisticated techniques may be needed to study complex interactions, such as surface plasmon resonance (SPR) for analyzing binding kinetics with biological targets or single-crystal X-ray diffraction for elucidating precise 3D structures.

Collaborative Research Avenues in Chemical Biology and Materials Science

The versatile structure of this compound opens up numerous opportunities for interdisciplinary collaboration, particularly in chemical biology and materials science.

Chemical Biology: The hydrazide functional group is a valuable tool in chemical biology. mdpi.com Hydrazides and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov Collaborative projects could explore the potential of this compound as a lead compound in drug discovery programs. iscientific.org Its ability to be converted into various derivatives makes it an ideal candidate for building libraries of compounds for screening against various diseases. mdpi.com Furthermore, its structure can be incorporated into chemical probes to study enzyme function and other biological pathways. researchgate.netbiorxiv.org

Materials Science: Hydrazide groups can participate in the formation of polymers and other advanced materials. nih.gov They can form stable hydrazone linkages and participate in hydrogen bonding, which can be exploited to create novel materials. taylorandfrancis.com Potential collaborative avenues include:

Polymer Chemistry: Poly(acryloyl hydrazide) has been shown to be a versatile scaffold for creating functional polymers. nih.gov Similarly, this compound could be used as a monomer or cross-linking agent to synthesize functional polymers with unique properties, such as hydrogels or responsive materials.

Covalent Organic Frameworks (COFs): The condensation reaction between hydrazides and aldehydes can be used to form stable, porous, and crystalline COFs. taylorandfrancis.com The dihydroxy-substituted pyridine structure of this compound could impart specific electronic or catalytic properties to such materials, making them suitable for applications in gas storage, separation, or catalysis.

Q & A

Q. What are the established synthetic routes for 4,6-Dihydroxynicotinohydrazide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves hydrazide formation via condensation of nicotinic acid derivatives with hydrazine. Key variables include pH control (acidic conditions favor nucleophilic substitution), temperature (40–60°C minimizes side reactions), and solvent choice (e.g., ethanol/water mixtures for solubility). Purity can be improved via recrystallization from hot ethanol . Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane 3:7) and confirm structure via IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR (amide NH₂ protons at δ 4.5–5.0 ppm) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- XRD : Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N–H⋯O interactions between hydrazide and hydroxyl groups), critical for understanding supramolecular assembly .

- NMR : ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons (C4/C6 hydroxyl-bearing carbons downfield-shifted to ~155–160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns validating the hydrazide moiety .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–12), incubate compound (37°C, 24h), and quantify degradation via HPLC (C18 column, UV detection at 254 nm). Acidic conditions may hydrolyze the hydrazide bond .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (typically >200°C for hydrazides) and exothermic peaks correlating with oxidative degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data regarding tautomeric forms of this compound?

Conflicting NMR/IR data may arise from keto-enol tautomerism. DFT calculations (B3LYP/6-311++G**) optimize geometries and predict tautomer stability. Compare computed vibrational spectra (e.g., enol-form O–H stretches at ~3200 cm⁻¹) with experimental IR to identify dominant tautomers. Solvent effects (PCM models) further refine predictions .

Q. What experimental designs are effective for studying metal-chelation properties of this compound, and how can conflicting UV-Vis/ESI-MS data be reconciled?

- Job’s Method : Vary molar ratios of compound and metal ions (e.g., Cu²⁺, Fe³⁺) to determine stoichiometry. Discrepancies between UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS (detected adducts) may arise from solution vs. gas-phase stability differences. Validate via pH-dependent titrations and competitive chelation assays with EDTA .

- XAS : X-ray absorption spectroscopy clarifies coordination geometry (e.g., octahedral vs. square planar) and oxidation states .

Q. How can researchers address inconsistencies in biological activity data (e.g., antimicrobial assays) for this compound derivatives?

Contradictions may stem from assay conditions (e.g., nutrient media affecting compound solubility) or bacterial strain variability. Standardize protocols:

- Use Mueller-Hinton agar for MIC determinations.

- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- Perform dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA, p<0.05) .

Methodological Guidance

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD vs. NMR for conformation analysis) and apply multivariate statistics (PCA) to identify outliers .

- Experimental Replication : Repeat key experiments (n≥3) under identical conditions to distinguish artifacts from reproducible phenomena .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。